Cas no 896342-77-1 (2-(4-fluorophenyl)sulfanyl-N-4-(3-nitrophenyl)-1,3-thiazol-2-ylacetamide)

2-(4-Fluorophenyl)sulfanyl-N-4-(3-nitrophenyl)-1,3-thiazol-2-ylacetamide is a specialized organic compound featuring a thiazole core functionalized with a 4-fluorophenylsulfanyl moiety and a 3-nitrophenylacetamide group. Its structural complexity makes it valuable in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate for bioactive molecules. The presence of both electron-withdrawing (nitro) and electron-donating (sulfanyl) groups enhances its reactivity, enabling diverse synthetic applications. The fluorophenyl group may contribute to improved metabolic stability in drug design. This compound is suitable for use in heterocyclic synthesis, structure-activity relationship studies, and the development of enzyme inhibitors or receptor modulators. High-purity grades ensure consistent performance in research applications.
2-(4-fluorophenyl)sulfanyl-N-4-(3-nitrophenyl)-1,3-thiazol-2-ylacetamide structure
896342-77-1 structure
Product Name:2-(4-fluorophenyl)sulfanyl-N-4-(3-nitrophenyl)-1,3-thiazol-2-ylacetamide
CAS No:896342-77-1
MF:C17H12FN3O3S2
MW:389.423884391785
CID:6584214
PubChem ID:7254783
Update Time:2025-05-24

2-(4-fluorophenyl)sulfanyl-N-4-(3-nitrophenyl)-1,3-thiazol-2-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenyl)sulfanyl-N-4-(3-nitrophenyl)-1,3-thiazol-2-ylacetamide
    • Acetamide, 2-[(4-fluorophenyl)thio]-N-[4-(3-nitrophenyl)-2-thiazolyl]-
    • AKOS008310111
    • 2-(4-fluorophenyl)sulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
    • 2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
    • 2-[(4-fluorophenyl)sulfanyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
    • 896342-77-1
    • F2537-1394
    • Inchi: 1S/C17H12FN3O3S2/c18-12-4-6-14(7-5-12)25-10-16(22)20-17-19-15(9-26-17)11-2-1-3-13(8-11)21(23)24/h1-9H,10H2,(H,19,20,22)
    • InChI Key: NERIGTKDPRHNLS-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=CC([N+]([O-])=O)=C2)=CS1)(=O)CSC1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 389.03041176g/mol
  • Monoisotopic Mass: 389.03041176g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 141Ų

Experimental Properties

  • Density: 1.49±0.1 g/cm3(Predicted)
  • pka: 7.83±0.50(Predicted)

2-(4-fluorophenyl)sulfanyl-N-4-(3-nitrophenyl)-1,3-thiazol-2-ylacetamide Pricemore >>

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Additional information on 2-(4-fluorophenyl)sulfanyl-N-4-(3-nitrophenyl)-1,3-thiazol-2-ylacetamide

Comprehensive Overview of 2-(4-fluorophenyl)sulfanyl-N-4-(3-nitrophenyl)-1,3-thiazol-2-ylacetamide (CAS No. 896342-77-1)

The compound 2-(4-fluorophenyl)sulfanyl-N-4-(3-nitrophenyl)-1,3-thiazol-2-ylacetamide (CAS No. 896342-77-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a fluorophenyl group and a nitrophenyl-substituted thiazole ring, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in drug discovery targeting resistant pathogens and cancer therapies.

In recent years, the demand for heterocyclic compounds like 2-(4-fluorophenyl)sulfanyl-N-4-(3-nitrophenyl)-1,3-thiazol-2-ylacetamide has surged due to their versatility in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the thiazole ring enhances its bioactivity, a topic frequently searched in academic databases and AI-driven platforms. This compound’s electrophilic and nucleophilic properties are also under scrutiny for catalysis applications, reflecting the growing interest in sustainable chemical synthesis methods.

The 4-fluorophenyl moiety in 896342-77-1 contributes to its metabolic stability, a critical factor in drug design. This aligns with frequent user queries about "improving drug half-life" or "fluorine in pharmaceuticals." Meanwhile, the 3-nitrophenyl group offers opportunities for further functionalization, a hotspot in structure-activity relationship (SAR) studies. Such features make this compound a valuable template for high-throughput screening in oncology and infectious disease research.

From a synthetic perspective, CAS No. 896342-77-1 exemplifies modern cross-coupling strategies, often discussed in forums on green chemistry. Its preparation likely involves palladium-catalyzed reactions, a trending topic due to the Nobel Prize-winning significance of these methodologies. Researchers exploring "cost-effective synthetic routes" or "scalable thiazole derivatives" will find this compound’s architecture highly relevant.

In agrochemical contexts, the thiazole-acetamide scaffold of 2-(4-fluorophenyl)sulfanyl-N-4-(3-nitrophenyl)-1,3-thiazol-2-ylacetamide shows potential for pest control, addressing global concerns about food security. Searches for "eco-friendly pesticides" or "nitrogen-containing biocides" often highlight similar structures, underscoring its commercial viability. Regulatory compatibility and low environmental persistence further enhance its appeal.

Analytical characterization of 896342-77-1 typically employs HPLC-MS and NMR, techniques frequently queried by quality control professionals. The compound’s chromatographic behavior and spectral fingerprints are well-documented, aiding in its identification—a common need in patent disputes or purity verification.

In conclusion, 2-(4-fluorophenyl)sulfanyl-N-4-(3-nitrophenyl)-1,3-thiazol-2-ylacetamide represents a multifaceted tool for scientific innovation. Its intersection with drug discovery, catalysis, and agrochemical development ensures continued relevance in both academic and industrial settings, answering pressing questions in modern chemistry.

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